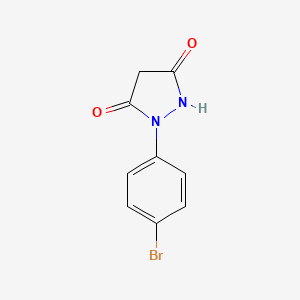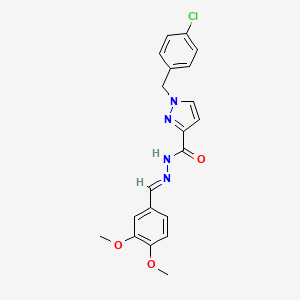![molecular formula C18H14N4OS2 B5539263 N-[2-(1H-咪唑-1-基)苄基]-2-(2-噻吩基)-1,3-噻唑-4-羧酰胺](/img/structure/B5539263.png)
N-[2-(1H-咪唑-1-基)苄基]-2-(2-噻吩基)-1,3-噻唑-4-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, Horishny et al. (2020) describe the preparation of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, showcasing a method that could be analogous to synthesizing the target compound by reacting specific chloroacetamides with sulfur and a nitrogen-containing ring under controlled conditions (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Molecular Structure Analysis
Structural characterization is crucial for understanding the compound's potential interactions and activity. Techniques such as NMR, IR, and X-ray crystallography are commonly used. For instance, Balewski and Kornicka (2021) utilized NMR and IR spectroscopy for the structural elucidation of a guanidine derivative, demonstrating the type of analytical methods that could be applied to the target compound (Balewski & Kornicka, 2021).
Chemical Reactions and Properties
Investigations into chemical reactivity, including potential biological activities, are common. The work by Cindrić et al. (2017) on amidino substituted benzimidazole and benzothiazole derivatives provides insights into how modifications in the molecule affect its cytotoxic properties, which might be relevant for assessing the chemical reactivity of the target compound (Cindrić, Jambon, Harej, Depauw, David-Cordonnier, Kraljević Pavelić, Karminski-Zamola, & Hranjec, 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined using a variety of techniques. While the search did not yield specific studies on the physical properties of compounds exactly matching the target molecule, general practices include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with different reagents, and potential for forming derivatives, are explored through experimental studies. For example, Shen et al. (2017) developed a method for preparing N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, indicating the type of chemical manipulations that similar compounds might undergo (Shen, Yang, Huang, Hou, Gao, Cui, Cui, & Zhang, 2017).
科学研究应用
抗增殖和 DNA 结合特性
N-[2-(1H-咪唑-1-基)苄基]-2-(2-噻吩基)-1,3-噻唑-4-羧酰胺衍生物因其对多种人类癌细胞系的抗增殖活性而受到研究。该类化合物表现出中等活性,某些衍生物对 HeLa 细胞显示出强烈的选择性活性。与 5-氟尿嘧啶相比,它们对正常成纤维细胞的细胞毒性较低,表明具有选择性癌症治疗的潜力。此外,已证明这些化合物能牢固地结合到 DNA 凹槽并显示出序列选择性结合,这有助于其抗增殖作用。这表明它们的作用机制可能涉及与 DNA 的相互作用,可能抑制 DNA 复制或修复等对癌细胞增殖至关重要的过程 (Cindrić 等人,2017)。
抗菌活性
N-[2-(1H-咪唑-1-基)苄基]-2-(2-噻吩基)-1,3-噻唑-4-羧酰胺的衍生物也因其抗菌潜力而受到探索。研究表明,作为前体的硫代半氨基甲酸酯衍生物为咪唑、噻二唑和其他杂环化合物的合成提供了途径,并显示出抗菌活性。这突出了 N-[2-(1H-咪唑-1-基)苄基]-2-(2-噻吩基)-1,3-噻唑-4-羧酰胺支架在生成能够抑制有害微生物生长的生物活性分子方面的多功能性,可以进一步探索用于新抗菌剂的开发 (Elmagd 等人,2017)。
α-葡萄糖苷酶抑制活性
最近的研究证明了 N-[2-(1H-咪唑-1-基)苄基]-2-(2-噻吩基)-1,3-噻唑-4-羧酰胺衍生物作为 α-葡萄糖苷酶抑制剂的潜力。此类化合物可以通过控制餐后高血糖来在管理糖尿病等疾病中发挥重要作用。对 α-葡萄糖苷酶的抑制作用表明,这些分子可以减缓碳水化合物分解为简单糖,从而减少餐后血糖峰值。这种药理活性对于开发新的糖尿病管理治疗剂至关重要 (Şenkardeş 等人,2022)。
超分子凝胶剂
N-[2-(1H-咪唑-1-基)苄基]-2-(2-噻吩基)-1,3-噻唑-4-羧酰胺衍生物已被研究作为超分子凝胶剂。已发现将特定的官能团,例如甲基和 S...O 相互作用,引入苯甲酰胺部分会显着影响胶凝行为。这项研究提供了对具有在药物递送系统、组织工程和其他需要控制凝胶化特性的领域中潜在应用的新材料设计见解 (Yadav & Ballabh,2020)。
属性
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c23-17(14-11-25-18(21-14)16-6-3-9-24-16)20-10-13-4-1-2-5-15(13)22-8-7-19-12-22/h1-9,11-12H,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHPZDYWIWUOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)C3=CC=CS3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)

![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)
![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)
![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)